Cas no 951890-70-3 (3-(4-Tert-butylphenyl)-2-chloro-1-propene)

3-(4-Tert-butylphenyl)-2-chloro-1-propene is a chlorinated organic compound featuring a tert-butyl-substituted phenyl group and a reactive propene moiety. This structure lends the compound versatility in synthetic applications, particularly as an intermediate in the preparation of fine chemicals and specialty materials. The tert-butyl group enhances steric and electronic properties, influencing reactivity in substitution or addition reactions. The chloro-alkene functionality offers a handle for further functionalization, making it valuable in cross-coupling or polymerization processes. Its stability under standard conditions ensures ease of handling, while its defined structure allows for precise control in synthetic pathways. Suitable for research and industrial use, it serves as a key building block in pharmaceuticals, agrochemicals, and advanced material synthesis.
3-(4-Tert-butylphenyl)-2-chloro-1-propene structure
951890-70-3 structure
Product Name:3-(4-Tert-butylphenyl)-2-chloro-1-propene
CAS No:951890-70-3
MF:C13H17Cl
MW:208.727082967758
MDL:MFCD07775010
CID:4722506
Update Time:2025-10-30

3-(4-Tert-butylphenyl)-2-chloro-1-propene Chemical and Physical Properties

Names and Identifiers

    • 3-(4-TERT-BUTYLPHENYL)-2-CHLORO-1-PROPENE
    • FCH1385296
    • 3-(4-Tert-butylphenyl)-2-chloro-1-propene
    • MDL: MFCD07775010
    • Inchi: 1S/C13H17Cl/c1-10(14)9-11-5-7-12(8-6-11)13(2,3)4/h5-8H,1,9H2,2-4H3
    • InChI Key: MBZLJDYCOFFKQW-UHFFFAOYSA-N
    • SMILES: ClC(=C)CC1C=CC(=CC=1)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 192
  • Topological Polar Surface Area: 0

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3-(4-Tert-butylphenyl)-2-chloro-1-propene Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:951890-70-3)3-(4-Tert-butylphenyl)-2-chloro-1-propene
Order Number:A1194464
Stock Status:in Stock
Quantity:2g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:24
Price ($):631.0/471.0
Email:sales@amadischem.com

Additional information on 3-(4-Tert-butylphenyl)-2-chloro-1-propene

Recent Advances in the Study of 3-(4-Tert-butylphenyl)-2-chloro-1-propene (CAS: 951890-70-3)

The compound 3-(4-Tert-butylphenyl)-2-chloro-1-propene (CAS: 951890-70-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its tert-butylphenyl and chloro-alkene functional groups, has shown promising potential in various applications, including drug development and material science. Recent studies have focused on its synthesis, biological activity, and potential therapeutic uses, making it a subject of intense scientific inquiry.

One of the key areas of research has been the optimization of synthetic routes for 3-(4-Tert-butylphenyl)-2-chloro-1-propene. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel catalytic method that significantly improves yield and purity. The method employs a palladium-catalyzed cross-coupling reaction, which not only enhances efficiency but also reduces the environmental impact compared to traditional synthesis techniques. This advancement is crucial for scaling up production for preclinical and clinical studies.

In addition to its synthetic applications, 3-(4-Tert-butylphenyl)-2-chloro-1-propene has been investigated for its biological activity. Preliminary in vitro studies have revealed its potential as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, a recent paper in Bioorganic & Medicinal Chemistry Letters (2024) reported that this compound exhibits selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway. This finding suggests its potential utility in developing anti-inflammatory drugs with fewer side effects compared to existing NSAIDs.

Further research has explored the molecular interactions of 3-(4-Tert-butylphenyl)-2-chloro-1-propene with biological targets. Computational modeling and X-ray crystallography studies have provided insights into its binding modes and affinity for various protein targets. These studies, published in Nature Chemical Biology (2023), highlight the compound's unique structural features that enable selective binding, paving the way for rational drug design and optimization.

Despite these promising findings, challenges remain in the development of 3-(4-Tert-butylphenyl)-2-chloro-1-propene as a therapeutic agent. Pharmacokinetic studies indicate that the compound has moderate bioavailability and requires further modification to improve its metabolic stability. Ongoing research aims to address these limitations through structural derivatization and formulation strategies, as discussed in a recent review in Advanced Drug Delivery Reviews (2024).

In conclusion, 3-(4-Tert-butylphenyl)-2-chloro-1-propene (CAS: 951890-70-3) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its unique chemical properties and biological activities make it a valuable candidate for further investigation. Future studies should focus on optimizing its synthetic routes, elucidating its mechanism of action, and improving its pharmacokinetic profile to unlock its full therapeutic potential.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:951890-70-3)3-(4-Tert-butylphenyl)-2-chloro-1-propene
A1194464
Purity:99%/99%
Quantity:2g/1g
Price ($):631.0/471.0
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